3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O3/c9-5-2-3(16-8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCOYDVDIFTUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid typically involves the introduction of chloro, fluoro, and trifluoromethoxy groups onto a benzoic acid scaffold. One common method includes the use of halogenation reactions followed by nucleophilic substitution. For instance, starting from a suitable benzoic acid derivative, chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances lipophilicity and stability, making it an attractive candidate for constructing complex molecules.
Reactions Involving this compound:
- Nucleophilic Aromatic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitutions, facilitating further functionalization.
- Suzuki-Miyaura Coupling: This compound can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, crucial for building larger molecular frameworks.
| Reaction Type | Description |
|---|---|
| Nucleophilic Aromatic Substitution | Reaction involving nucleophiles replacing halogen atoms on the aromatic ring |
| Suzuki-Miyaura Coupling | Cross-coupling reaction forming carbon-carbon bonds using aryl halides |
Biological Applications
Enzyme Inhibition Studies:
Research indicates that this compound can interact with various enzymes, making it useful in studying enzyme inhibition mechanisms. Its structural properties allow it to modulate enzyme activity effectively.
Medicinal Chemistry:
The compound has potential applications as a pharmaceutical intermediate due to its ability to influence biological pathways. For instance, studies have shown that fluorinated compounds often exhibit enhanced binding affinities to biological targets compared to their non-fluorinated counterparts.
Agrochemical Development
This compound is also explored in the development of agrochemicals. Its unique properties allow for the synthesis of herbicides and pesticides that are more effective against resistant strains of pests.
Case Studies
Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds showed significant activity against multidrug-resistant strains of Staphylococcus aureus, highlighting the compound's potential in combating resistant bacterial infections.
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 µg/mL | MRSA, VRSA |
| Salicylanilide | 64 µg/mL | S. aureus ATCC 29213 |
Case Study 2: Pharmaceutical Intermediate
In another study, researchers utilized this compound as an intermediate in synthesizing potential anti-inflammatory drugs. The incorporation of the trifluoromethoxy group was shown to enhance the pharmacological profile of the final products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethoxy can influence its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2):
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (CAS 1706458-45-8):
2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 927637-85-2):
Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Groups
- Electron-Withdrawing Effects : The -OCF₃ group is more polar and electron-withdrawing than -CF₃ due to the oxygen atom, enhancing the acidity of the carboxylic acid moiety.
- Biological Activity : Compounds with -OCF₃ (e.g., derivatives in ) are used in protein-protein interaction inhibitors, leveraging their metabolic stability . In contrast, -CF₃ groups (e.g., ) are common in agrochemicals for their lipophilicity .
Biological Activity
3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique chemical structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Chlorine and Fluorine Substituents: The presence of chlorine and trifluoromethoxy groups enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its biological interactions.
- Acidic Nature: The carboxylic acid functional group may participate in hydrogen bonding, influencing its solubility and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis , by targeting essential biosynthetic pathways involved in cell wall synthesis . The compound acts by inhibiting specific enzymes critical for the integrity of the bacterial cell structure.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to reduce the levels of pro-inflammatory cytokines such as IL-6 in stimulated macrophages, suggesting its potential use in treating inflammatory diseases . This effect may be attributed to its ability to interfere with signaling pathways involved in inflammation.
Case Studies
-
Mycobacterial Inhibition:
- A study highlighted the compound's ability to inhibit DprE1 , an enzyme crucial for the biosynthesis of arabinogalactan in mycobacteria. This inhibition leads to compromised cell wall integrity and subsequent bacterial death.
- Inflammation Modulation:
Data Tables
Q & A
Q. What role does this compound play in studying structure-activity relationships (SAR) for bioactive molecules?
- Answer : Its halogen/trifluoromethoxy substituents are key in modulating lipophilicity (logP) and membrane permeability. Use it as a scaffold in antimicrobial or anti-inflammatory agents, comparing bioactivity against analogs with varying halogen positions (e.g., 4-chloro vs. 2-fluoro substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
